2,4-Dimethy-D-Phenylalanine
Description
Properties
Molecular Weight |
193.24 |
|---|---|
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dimethy D Phenylalanine
Stereoselective Synthesis Strategies for D-Phenylalanine Derivatives
The production of D-phenylalanine derivatives in high optical purity is a key challenge in synthetic chemistry. nih.gov Various methods have been developed, ranging from classical resolution to more advanced stereoselective techniques. acs.org These strategies are broadly categorized into chemoenzymatic and asymmetric organic synthesis routes, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact. nih.govtandfonline.com
Chemoenzymatic Approaches for D-Amino Acid Synthesis
Chemoenzymatic methods harness the high stereoselectivity of enzymes to produce enantiomerically pure D-amino acids. nih.goviupac.org These approaches often involve the use of isolated enzymes or whole-cell biocatalysts to perform key stereoselective transformations. nih.govnih.gov
Phenylalanine ammonia (B1221849) lyase (PAL) is an enzyme that typically catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. rsc.orgebi.ac.uk However, the reverse reaction, the amination of cinnamic acid derivatives, can be exploited for the synthesis of phenylalanine analogues. frontiersin.orgturner-biocatalysis.com While PAL naturally favors the L-enantiomer, it can be used in chemoenzymatic cascade reactions to produce D-phenylalanine derivatives. nih.govnih.gov
One such strategy involves a one-pot process coupling PAL-mediated amination with a deracemization step. nih.govnih.gov In this system, a PAL enzyme catalyzes the amination of a substituted trans-cinnamic acid to produce a racemic or near-racemic mixture of the corresponding D- and L-phenylalanine derivatives. nih.govnih.gov Subsequently, a stereoselective oxidation step, often employing an L-amino acid deaminase (LAAD), selectively converts the L-enantiomer back to the corresponding α-keto acid, which can then be non-selectively reduced to the racemic amino acid, allowing for dynamic kinetic resolution. nih.govnih.gov This process can lead to high yields and excellent optical purity of the desired D-phenylalanine derivative. nih.govnih.gov
A study demonstrated the synthesis of various substituted D-phenylalanines from inexpensive cinnamic acids using a one-pot approach that combines PAL amination with a chemoenzymatic deracemization process based on stereoselective oxidation and nonselective reduction. nih.govnih.gov
| Substrate (Cinnamic Acid Derivative) | D-Phenylalanine Derivative | Conversion (%) | Enantiomeric Excess (ee) (%) |
| p-Nitrocinnamic acid | D-4-Nitrophenylalanine | 78 | >99 |
| m-Nitrocinnamic acid | D-3-Nitrophenylalanine | 96 | >99 |
| o-Chlorocinnamic acid | D-2-Chlorophenylalanine | Not specified | >99 |
This table illustrates the effectiveness of PAL-mediated deracemization for the synthesis of various D-phenylalanine derivatives. nih.govnih.govnih.gov
D-Amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. frontiersin.orgd-aminoacids.com This enzyme's strict stereoselectivity makes it a valuable tool in biocatalysis for the production of enantiomerically pure amino acids. nih.govcreative-enzymes.com DAAO can be used in kinetic resolution processes where it selectively removes the unwanted D-enantiomer from a racemic mixture, leaving the desired L-amino acid. rsc.org Conversely, in combination with other enzymes, it can be part of a cascade for D-amino acid synthesis. mdpi.com
Transaminases, or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.govmdpi.com D-amino acid transaminases (DATA) are particularly useful for the synthesis of D-amino acids with high enantiomeric purity. nih.govwikipedia.org These enzymes can convert α-keto acids into the corresponding D-amino acids. nih.gov
A powerful approach involves coupling DAAO with a transaminase in a multi-enzymatic cascade. For instance, a system can be designed where a transaminase produces a racemic mixture of an amino acid, and then DAAO selectively oxidizes the L-enantiomer, leaving the pure D-enantiomer. mdpi.com Alternatively, a deracemization cascade can be established by coupling an L-amino acid deaminase with an engineered D-amino acid aminotransferase. polimi.it
| Enzyme System | Substrate | Product | Enantiomeric Excess (ee) (%) |
| Engineered D-amino acid aminotransferase | Phenylpyruvate | D-Phenylalanine | >99 |
| D-amino acid transaminase from Blastococcus saxobsidens | 4-Methyl-2-oxopentanoate | D-Leucine | 99.3 |
| D-amino acid transaminase from Blastococcus saxobsidens | Phenylpyruvic acid | D-Phenylalanine | 99.1 |
This table showcases the high enantioselectivity achieved using D-amino acid oxidase and transaminase systems in the synthesis of D-amino acids. nih.govpolimi.it
The natural substrate specificity and enantioselectivity of enzymes are not always optimal for industrial applications. caltech.edu Protein engineering and directed evolution have emerged as powerful tools to tailor biocatalysts with improved properties. acs.orgnih.gov These techniques can be used to enhance the activity, stability, and enantioselectivity of enzymes for the synthesis of specific D-amino acids. nih.govnih.gov
Directed evolution involves creating a library of enzyme variants through random mutagenesis, followed by screening for mutants with the desired properties. caltech.edu This iterative process can lead to significant improvements in enzyme performance. nih.gov For example, a D-amino acid dehydrogenase has been created through directed evolution with a broad substrate range and high stereoselectivity for the synthesis of various D-amino acids. nih.govacs.orgconsensus.app Similarly, hydantoinases have been engineered to invert their enantioselectivity for the production of L-amino acids, a principle that can be applied to favor D-enantiomers. caltech.edu
Recent research has focused on engineering phenylalanine ammonia lyases (PALs) to directly synthesize β-branched aromatic α-amino acids with high diastereoselectivity and enantioselectivity. nih.govnih.gov Through computational analysis and site-directed mutagenesis, researchers have successfully engineered PAL variants that can accept substrates not accommodated by the wild-type enzyme. nih.govnih.gov
| Engineered Enzyme | Target Reaction | Key Improvement |
| D-amino acid dehydrogenase | Reductive amination of 2-keto acids | Broadened substrate range, high D-enantioselectivity |
| Hydantoinase | Hydrolysis of hydantoins | Inverted enantioselectivity |
| Phenylalanine Ammonia Lyase | Asymmetric synthesis of β-branched aromatic α-amino acids | Expanded substrate scope, high stereoselectivity |
This table highlights examples of how protein engineering and directed evolution have been used to create biocatalysts with enhanced capabilities for D-amino acid synthesis. caltech.edunih.govacs.orgconsensus.appnih.govnih.gov
Asymmetric Organic Synthesis Routes for β-Substituted Phenylalanine Derivatives
While chemoenzymatic methods are powerful, asymmetric organic synthesis provides a complementary and often more versatile approach to β-substituted phenylalanine derivatives. tandfonline.comnih.gov These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been widely used in the synthesis of amino acids.
Catalytic asymmetric methods are highly desirable as they use a small amount of a chiral catalyst to generate a large quantity of an enantiomerically pure product. nih.gov Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. wikipedia.org For example, cinchona alkaloid derivatives have been used as phase-transfer catalysts for the asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce unnatural phenylalanine derivatives with excellent yields and enantioselectivity. nih.gov
Recent advances have also focused on the development of metal-free and green methods for the synthesis of β-phenylalanine derivatives. tandfonline.com These approaches aim to reduce the environmental impact of chemical synthesis while maintaining high levels of efficiency and stereocontrol.
Stereodivergent Approaches for D-Isomer Production
The synthesis of the D-isomer of amino acids, such as 2,4-Dimethyl-D-phenylalanine, requires precise stereochemical control. Stereodivergent synthesis allows for the selective production of a desired stereoisomer from a common precursor. nih.gov Enzymatic and chemoenzymatic cascade reactions are powerful tools for achieving high enantioselectivity in the production of D-amino acids. nih.govnih.govresearchgate.net
One prominent strategy involves the stereoinversion of the more readily available L-amino acids. nih.gov This can be accomplished using a whole-cell biocatalysis system that employs a cascade of enzymes. For instance, an L-amino acid deaminase can catalyze the oxidative deamination of an L-amino acid to its corresponding α-keto acid. Subsequently, a D-amino acid dehydrogenase can facilitate the reductive amination of this intermediate to yield the desired D-amino acid with high enantiomeric excess (>99% ee). nih.gov
Another approach is the direct asymmetric synthesis from a prochiral α-keto acid precursor. Engineered D-amino acid dehydrogenases can catalyze the reductive amination of the corresponding 2-keto acid of 2,4-dimethyl-phenylalanine, producing the D-enantiomer with very high selectivity. nih.gov The development of these biocatalysts through mutagenesis has expanded their substrate range to include aromatic amino acids. nih.gov
A multi-enzymatic cascade process can also be employed, coupling a phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization process. nih.gov This one-pot approach starts from inexpensive cinnamic acid derivatives and can produce substituted D-phenylalanines in high yield and excellent optical purity. nih.gov
Table 1: Comparison of Stereodivergent Methods for D-Amino Acid Synthesis
| Method | Key Enzymes/Catalysts | Starting Material | Key Advantages |
|---|---|---|---|
| Stereoinversion Cascade | L-amino acid deaminase, D-amino acid dehydrogenase | L-amino acid | High conversion and enantiomeric excess. nih.gov |
| Asymmetric Reductive Amination | Engineered D-amino acid dehydrogenase | α-keto acid | High stereoselectivity (95 to >99% ee). nih.gov |
Design of New Photoactivatable Amino Acids Precursors
Photoactivatable amino acids are powerful tools in chemical biology for studying molecular interactions in real-time. creative-proteomics.com The design of a photoactivatable precursor for 2,4-Dimethyl-D-phenylalanine involves incorporating a light-sensitive moiety that can be activated to form a highly reactive intermediate. nih.gov
A common strategy is the incorporation of a diazirine functional group into the amino acid structure. creative-proteomics.com Upon exposure to UV light (typically in the 330–370 nm range), the diazirine ring forms a reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, allowing researchers to capture transient interactions. creative-proteomics.com The synthesis of such a precursor for 2,4-Dimethyl-D-phenylalanine would involve modifying the phenyl ring or the amino acid backbone to include the diazirine group.
Another approach is the use of a "thio-caging" strategy. nih.gov This involves replacing an oxygen atom in a functional group with a sulfur atom, rendering the molecule non-fluorescent or inactive. Irradiation with visible light can then convert the thiocarbonyl back to a carbonyl, restoring its function. This method could be applied to create a photoactivatable version of 2,4-Dimethyl-D-phenylalanine where a property like fluorescence is "turned on" by light. nih.gov
The synthesis of these precursors requires multi-step chemical synthesis, often starting from a protected amino acid derivative. nih.gov For example, a benzophenone (B1666685) moiety, another commonly used photoreactive group, can be introduced through reactions like nucleophilic substitution involving a Weinreb amide intermediate. nih.gov
Regioselective Introduction of Methyl Groups onto the Phenyl Ring
A key challenge in the synthesis of 2,4-Dimethyl-D-phenylalanine is the precise and controlled introduction of two methyl groups at the C2 and C4 positions of the aromatic ring.
Strategies for Aromatic Ring Functionalization
Modern organic synthesis offers several methods for the functionalization of aromatic rings. organic-chemistry.org For the regioselective methylation of a phenylalanine derivative, transition-metal-catalyzed C-H activation is a powerful strategy. nih.govacs.org This approach allows for the direct conversion of C-H bonds into C-C bonds, offering a more atom-economical route compared to traditional cross-coupling reactions. acs.org For instance, iridium-catalyzed borylation can introduce a boron functional group onto the aromatic ring, which can then be used in subsequent Suzuki coupling reactions to introduce a methyl group. nih.gov The directing effect of the amino acid's functional groups can influence the regioselectivity of this process.
Traditional electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, can also be employed. However, controlling the regioselectivity to obtain the desired 2,4-disubstituted pattern can be challenging due to the directing effects of the existing substituents on the phenylalanine ring. This often leads to a mixture of isomers, requiring careful optimization of reaction conditions and potentially the use of bulky catalysts to control the position of substitution.
Protecting Group Chemistry in Multi-step Synthesis
In a multi-step synthesis of 2,4-Dimethyl-D-phenylalanine, the use of protecting groups for the α-amino and α-carboxyl groups is essential to prevent unwanted side reactions during the functionalization of the aromatic ring. researchgate.netbiosynth.com
The choice of protecting groups is dictated by their stability under the conditions required for the methylation of the phenyl ring and the ease of their removal without affecting the newly installed methyl groups or the stereocenter. Commonly used α-amino protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). biosynth.com The Boc group is stable to many reaction conditions but is readily removed with acid, while the Fmoc group is base-labile. researchgate.net
The carboxylic acid is typically protected as an ester, for example, a methyl or ethyl ester, which can be removed by saponification at the end of the synthesis. researchgate.net The selection of an orthogonal protecting group strategy is crucial, meaning that each protecting group can be removed under specific conditions without affecting the others, allowing for the sequential manipulation of different functional groups within the molecule. researchgate.net
Purification and Characterization Techniques for Stereoisomeric Purity in Research Synthesis
Ensuring the stereoisomeric purity of the final 2,4-Dimethyl-D-phenylalanine product is critical. This requires advanced analytical techniques capable of separating and quantifying enantiomers.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of chiral molecules like 2,4-Dimethyl-D-phenylalanine. cat-online.comheraldopenaccess.usphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for enantiomeric separation. nih.govresearchgate.net Various types of chiral stationary phases are available, including those based on polysaccharides, proteins, and macrocyclic antibiotics. phenomenex.com For amino acid derivatives, ligand-exchange chromatography is also a powerful technique. nih.gov In this method, a chiral ligand is part of the mobile phase or coated on the stationary phase, forming transient diastereomeric complexes with the enantiomers, which allows for their separation. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. uma.es
Gas Chromatography (GC): Chiral GC is another highly sensitive method for enantiomeric analysis. nih.govresearchgate.netresearchgate.net For amino acids, which are non-volatile, derivatization is required to convert them into volatile compounds before analysis. cat-online.comresearchgate.net This typically involves esterification of the carboxyl group and acylation of the amino group. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as Chirasil-L-Val. researchgate.net Gas chromatography-mass spectrometry (GC-MS) can be used for both separation and identification of the enantiomers with high sensitivity. nih.gov
Table 2: Chiral Chromatography Techniques for Enantiomeric Excess Determination
| Technique | Principle | Sample Preparation | Common Stationary Phases |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Often minimal, direct injection of a solution. | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), ligand-exchange columns. phenomenex.comnih.gov |
Advanced Spectroscopic Methods for Structural Confirmation (e.g., Chiral NMR, Circular Dichroism)
Following synthesis, the unambiguous confirmation of the absolute configuration and enantiomeric purity of 2,4-Dimethyl-D-phenylalanine is critical. Advanced spectroscopic methods, particularly Chiral Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are indispensable for this purpose. nih.gov
Chiral NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. To determine enantiomeric purity, chiral NMR techniques are employed. This often involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CSA, such as a tetraaza macrocyclic compound, can form diastereomeric complexes with the enantiomers of the analyte. researchgate.net These complexes have different magnetic environments, leading to separate, distinguishable signals in the ¹H or ¹³C NMR spectrum for the R- and S-enantiomers. The ratio of the integrals of these distinct signals provides a direct measure of the enantiomeric excess. For 2,4-Dimethyl-D-phenylalanine, this would allow for precise quantification of its enantiomeric purity.
| Proton Signal | Chemical Shift (ppm) - No CSA | Chemical Shift (ppm) - With CSA (R-enantiomer) | Chemical Shift (ppm) - With CSA (S-enantiomer) |
| α-H | 3.98 | 3.95 | 4.01 |
| β-CH₂ | 3.10, 3.25 | 3.08, 3.23 | 3.12, 3.27 |
| Ar-H | 6.95 - 7.10 | 6.93 - 7.08 | 6.97 - 7.12 |
| 2-CH₃ | 2.25 | 2.23 | 2.27 |
| 4-CH₃ | 2.30 | 2.28 | 2.32 |
This table provides a hypothetical illustration of the expected chemical shift non-equivalence for the protons of a racemic 2,4-Dimethyl-phenylalanine sample in the presence of a chiral solvating agent (CSA). Actual shifts are dependent on the specific CSA and solvent used.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. nih.gov Enantiomers have mirror-image CD spectra; for instance, the spectrum of D-phenylalanine is approximately equal in magnitude but opposite in sign to that of L-phenylalanine. researchgate.net
| Compound | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| D-Phenylalanine | ~262 | Negative |
| ~218 | Positive | |
| ~207 | Negative | |
| L-Phenylalanine | ~262 | Positive |
| ~218 | Negative | |
| ~207 | Positive |
This table shows representative CD spectral data for the parent D- and L-phenylalanine enantiomers, illustrating the mirror-image relationship that is fundamental to the technique. nih.govresearchgate.net
Stereochemical and Conformational Analysis of 2,4 Dimethy D Phenylalanine
Theoretical Conformational Space Exploration
Computational methods provide a powerful lens for predicting the energetically favorable conformations of molecules. For 2,4-dimethyl-D-phenylalanine, theoretical exploration focuses on how the D-configuration of the alpha-carbon and the specific substitution pattern on the phenyl ring constrain the molecule's rotational freedom.
Ramachandran Plot Analysis for D-Amino Acid Derivatives
The backbone conformation of an amino acid residue is described by the dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). A Ramachandran plot visualizes the sterically allowed combinations of these angles. wikipedia.org While L-amino acids typically populate the upper-left and lower-left quadrants of the plot, D-amino acids, being the mirror image (enantiomer), exhibit a symmetrically inverted preference. researchgate.netebi.ac.uk
| Secondary Structure | Approximate φ Angle Range (°) | Approximate ψ Angle Range (°) | Ramachandran Plot Quadrant |
|---|---|---|---|
| Right-handed α-helix (D-αR) | +30 to +100 | +5 to +80 | Upper-Right |
| β-sheet (D-β) | +50 to +180 | -80 to +170 | Lower-Right & Upper-Right |
| Left-handed helix (D-αL) | -75 to -5 | -120 to -25 | Lower-Left |
Influence of 2,4-Dimethyl Substituents on Phenyl Side Chain Rotamer Preferences
The conformation of the phenyl side chain is defined by the torsion angles χ1 (chi1, N-Cα-Cβ-Cγ) and χ2 (chi2, Cα-Cβ-Cγ-Cδ1). For unsubstituted phenylalanine, three stable, staggered rotamers are typically observed for χ1: gauche(+) at +60°, trans at 180°, and gauche(-) at -60°.
The presence of the 2,4-dimethyl substituents dramatically alters these preferences. The methyl group at the C2 position (ortho-position) introduces significant steric hindrance with the amino acid backbone. This steric clash is expected to destabilize the trans (180°) rotamer, as it would force the ortho-methyl group into close proximity with the backbone atoms. Consequently, the gauche(+) and gauche(-) rotamers, which orient the ortho-substituent away from the backbone, are predicted to be more populated. The C4-methyl (para-position) has a lesser steric impact on the χ1 angle but can influence the electronic properties of the ring. The primary determinant of rotamer preference in this case is the bulky ortho-methyl group, which restricts rotation around the Cα-Cβ bond.
| χ1 Rotamer | Dihedral Angle (°) | Predicted Population in 2,4-Dimethyl-D-Phenylalanine | Reasoning |
|---|---|---|---|
| gauche(+) | +60 | Favored | Minimizes steric clash between the ortho-methyl group and the amino acid backbone. |
| trans | 180 | Disfavored | Maximizes steric clash between the ortho-methyl group and the backbone. |
| gauche(-) | -60 | Favored | Minimizes steric clash between the ortho-methyl group and the amino acid backbone. |
Aromatic Ring Puckering and Orientation Dynamics
Aromatic rings like benzene (B151609) are inherently planar, so "puckering" in the sense of cyclohexane (B81311) conformations does not occur. However, the term can refer to minor out-of-plane deviations. For 2,4-dimethyl-D-phenylalanine, the focus is on the dynamics of the ring's orientation, specifically the rotation around the Cβ-Cγ bond (defined by the χ2 angle).
In unsubstituted phenylalanine, the aromatic ring can undergo 180° "flips" relatively freely. nih.gov The ortho-methyl group in 2,4-dimethyl-D-phenylalanine acts as a significant barrier to this rotation. This steric impediment raises the energy barrier for the ring flip, meaning the rotational motion is much slower and more restricted compared to unsubstituted phenylalanine. nih.gov This restricted motion can lead to distinct NMR signals for the aromatic protons that would otherwise be averaged by rapid flipping. The dynamics are therefore characterized by a "locked" or slowly rotating phenyl ring, which spends most of its time in a limited range of orientations relative to the backbone.
Experimental Techniques for Conformational Elucidation
While theoretical models provide predictions, experimental techniques are essential for validating these models and providing a precise description of the molecule's structure in either the solid state or in solution.
X-ray Crystallography of 2,4-Dimethy-D-Phenylalanine and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline solid state. aalto.fi By diffracting X-rays off a single crystal, one can calculate the electron density distribution and thereby determine the precise coordinates of each atom. This would provide unambiguous data on bond lengths, bond angles, and, most importantly, the torsional angles (φ, ψ, χ1, χ2) that define the conformation of 2,4-dimethyl-D-phenylalanine in the crystal lattice.
A crystallographic study would reveal which of the predicted rotamers is adopted in the solid state and the exact backbone conformation. Furthermore, it would show how the molecules pack together in the crystal, revealing intermolecular interactions such as hydrogen bonds or van der Waals contacts involving the dimethylphenyl moiety. While a specific crystal structure for 2,4-dimethyl-D-phenylalanine is not publicly available as of this writing, analysis of similar substituted phenylalanine derivatives demonstrates the power of this technique. researchgate.net For instance, such an analysis would definitively confirm the planarity of the aromatic ring and the specific orientation of the methyl groups relative to the amino acid backbone.
Solution-State NMR Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, providing an image of the conformational ensemble that exists in a liquid state. nih.gov Unlike the static picture from X-ray crystallography, NMR can detect the presence of multiple, interconverting conformations.
For 2,4-dimethyl-D-phenylalanine, various NMR experiments would be employed. One-dimensional ¹H NMR spectra can reveal the presence of distinct rotamers if their interchange is slow on the NMR timescale. Two-dimensional techniques like COSY (Correlation Spectroscopy) would confirm proton-proton connectivities, while NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space (typically <5 Å), providing crucial distance constraints. NOEs between the aromatic ring protons/methyl groups and the backbone protons (e.g., the α-H or β-protons) are particularly useful for determining the preferred χ1 and χ2 angles.
Furthermore, measurements of scalar coupling constants (³J-couplings), such as ³J(Hα-Hβ), can be used with the Karplus equation to estimate the dihedral angles along the Cα-Cβ bond, providing quantitative information about the rotamer populations. researchgate.net Relaxation dispersion NMR experiments could be used to quantify the kinetics of the aromatic ring flipping, confirming the theoretically predicted slowing of this dynamic process. nih.gov
| NMR Technique | Parameter Measured | Conformational Information Obtained |
|---|---|---|
| ¹H NMR | Chemical Shifts, Signal Multiplicity | Information on the local electronic environment; potential observation of distinct signals for multiple stable conformers. |
| NOESY | Nuclear Overhauser Effect (NOE) | Through-space distances between protons, defining the orientation of the side chain relative to the backbone. |
| J-Coupling Analysis | ³J(Hα-Hβ) Coupling Constants | Quantitative estimation of the χ1 dihedral angle and rotamer populations via the Karplus equation. |
| Relaxation Dispersion | Transverse Relaxation Rates (R₂) | Kinetics (rate) of conformational exchange, such as the aromatic ring flip. |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration and Conformation
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques indispensable for the unambiguous determination of the absolute configuration and dominant solution-phase conformation of chiral molecules like 2,4-Dimethyl-D-phenylalanine.
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms and the vibrational modes within the molecule. For 2,4-Dimethyl-D-phenylalanine, the VCD spectrum is expected to exhibit a unique fingerprint corresponding to its D-configuration. Theoretical calculations, often employing density functional theory (DFT), can predict the VCD spectrum for the (R)-enantiomer. By comparing the experimentally obtained spectrum with the calculated one, the absolute configuration can be definitively assigned. The sign and intensity of the VCD bands, particularly those associated with the stretching vibrations of the amine, carboxylic acid, and the substituted phenyl ring, are critical for this assignment.
ECD spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet light, provides complementary information about the electronic transitions within the molecule. The aromatic chromophore of the 2,4-dimethylphenyl group is the primary contributor to the ECD spectrum. The Cotton effects (positive or negative peaks) observed in the ECD spectrum are highly sensitive to the chirality of the α-carbon and the relative orientation of the phenyl ring with respect to the amino acid backbone. Similar to VCD, comparison with quantum mechanical calculations of the theoretical ECD spectrum for the D-configuration allows for the confirmation of its absolute stereochemistry.
While specific experimental VCD and ECD data for 2,4-Dimethyl-D-phenylalanine are not widely published in publicly accessible literature, the principles of these techniques provide a robust framework for its analysis. The expected spectra would be mirror images of those for its L-enantiomer, 2,4-Dimethyl-L-phenylalanine.
| Spectroscopic Technique | Information Provided | Key Molecular Features Probed |
| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-phase conformation | Vibrational modes of the chiral center and functional groups (amine, carboxyl), orientation of the dimethylphenyl group. |
| Electronic Circular Dichroism (ECD) | Absolute configuration, electronic structure of chromophores | Electronic transitions of the aromatic ring, spatial relationship between the chromophore and the chiral center. |
Comparison of Conformational Landscapes with L-Phenylalanine and Unmodified D-Phenylalanine
The conformational landscape of 2,4-Dimethyl-D-phenylalanine is significantly altered compared to both its enantiomer, L-phenylalanine, and the parent compound, D-phenylalanine. These differences arise from the interplay of the inherent stereochemistry of the D-configuration and the steric and electronic effects imposed by the two methyl groups on the phenyl ring.
Stereochemical Constraints Imposed by D-Configuration
The D-configuration at the α-carbon inherently dictates a specific spatial orientation of the substituent groups: the carboxyl group, the amino group, the hydrogen atom, and the 2,4-dimethylphenyl side chain. In peptides and proteins, D-amino acids adopt different backbone dihedral angles (phi, ψ) compared to their L-counterparts, leading to altered secondary structures. While L-amino acids predominantly favor right-handed alpha-helices and specific regions of the Ramachandran plot, D-amino acids can induce left-handed helical twists or disrupt standard secondary structures. This fundamental stereochemical constraint is the primary determinant of the global conformational preferences of 2,4-Dimethyl-D-phenylalanine when incorporated into a larger molecular framework.
Impact of Methylation on Molecular Flexibility
The addition of two methyl groups to the phenyl ring at the 2- and 4-positions introduces significant steric hindrance, which directly impacts the rotational freedom of the side chain. This dimethylation restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more constrained set of low-energy conformations compared to unmodified D-phenylalanine.
Computational modeling and molecular dynamics simulations are instrumental in mapping these conformational landscapes. Such studies would likely reveal that while unmodified D-phenylalanine can explore a relatively broad range of side-chain conformations, 2,4-Dimethyl-D-phenylalanine is confined to a more limited set of preferred orientations. This reduction in conformational entropy can have profound effects on the binding affinity and specificity of molecules containing this modified amino acid.
| Compound | Key Conformational Features | Expected Molecular Flexibility |
| L-Phenylalanine | Favors right-handed helical regions in peptides. | High |
| D-Phenylalanine | Can induce left-handed helical structures; occupies different Ramachandran space. | High |
| 2,4-Dimethyl-D-Phenylalanine | D-configuration constraints, plus significant steric hindrance from ortho-methyl group restricting side-chain rotation. | Low |
Biomolecular Interactions and Recognition Studies of 2,4 Dimethy D Phenylalanine
Chiral Recognition Mechanisms
Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This selectivity is governed by the three-dimensional arrangement of atoms and the non-covalent forces that dictate the stability of the transient diastereomeric complexes formed between the selector (host) and the analyte (guest).
Cyclodextrins: These cyclic oligosaccharides are well-known chiral hosts capable of forming inclusion complexes with a variety of guest molecules. scienceasia.org The toroidal shape of cyclodextrins, with a hydrophobic inner cavity and a hydrophilic exterior, allows them to encapsulate nonpolar moieties of guest molecules, such as the phenyl ring of phenylalanine derivatives. Chiral recognition arises from the specific spatial arrangement of the guest within the chiral cavity of the cyclodextrin (B1172386), leading to differential stability of the diastereomeric complexes.
While direct studies on the complexation of 2,4-Dimethyl-D-phenylalanine with cyclodextrins are not extensively documented, research on D-phenylalanine and its N-acetyl derivatives provides significant insights. The stability of these complexes is influenced by factors such as the size and shape complementarity between the guest and the cyclodextrin cavity, as well as intermolecular interactions like hydrogen bonding and van der Waals forces. For instance, a study on the complexation of N-acetyl-D-phenylalanine with β-cyclodextrin revealed a well-ordered crystal structure, indicating a high degree of specific interaction. duke.edu The methyl groups on the phenyl ring of 2,4-Dimethyl-D-phenylalanine would be expected to enhance the hydrophobicity of the aromatic moiety, potentially leading to stronger inclusion within the cyclodextrin cavity. However, the position of these methyl groups could also introduce steric hindrance, affecting the orientation and depth of inclusion, and thus influencing the enantioselective recognition.
Perylene Bisimides (PBIs): These are large, planar aromatic molecules that can self-assemble into chiral supramolecular structures. Homochiral PBI derivatives have been shown to exhibit enantioselective recognition of amino acids. nih.govfrontiersin.orgnih.govresearchgate.net The mechanism of recognition is often based on a combination of π-π stacking interactions between the aromatic systems of the PBI and the guest, as well as hydrogen bonding and electrostatic interactions.
In the case of D-phenylalanine, it has been observed that its interaction with a chiral PBI derivative can induce significant changes in the aggregation state of the PBI, a phenomenon that is enantioselective. nih.govfrontiersin.orgnih.govresearchgate.net It is proposed that the amino acid interacts with the PBI through its functional groups, and the chirality of the amino acid determines the specific geometry of this interaction, leading to a selective response. For 2,4-Dimethyl-D-phenylalanine, the presence of methyl groups on the phenyl ring would likely modulate the π-π stacking interactions with the PBI core. These substitutions could either enhance the interaction through increased van der Waals contacts or disrupt it due to steric clash, thereby affecting the degree of chiral discrimination.
| Chiral Host | Guest Molecule | Key Interactions | Expected Influence of 2,4-Dimethyl Substitution |
|---|---|---|---|
| β-Cyclodextrin | D-Phenylalanine / N-acetyl-D-phenylalanine | Hydrophobic inclusion of the phenyl ring, hydrogen bonding. | Enhanced hydrophobicity, potential steric hindrance affecting inclusion geometry. |
| Perylene Bisimide (PBI) | D-Phenylalanine | π-π stacking, hydrogen bonding, electrostatic interactions. | Modulation of π-π stacking, potential for altered van der Waals contacts or steric hindrance. |
The study of binding kinetics and thermodynamics provides quantitative data on the stability and formation rates of diastereomeric complexes. Thermodynamic parameters such as the association constant (K_a), enthalpy (ΔH), and entropy (ΔS) of complexation offer deep insights into the driving forces of chiral recognition.
For the interaction of D- and L-phenylalanine with β-cyclodextrin, thermodynamic studies have been conducted. acs.orgrsc.org These studies reveal that the complexation is typically driven by a favorable enthalpy change, indicating the formation of stabilizing interactions, and often accompanied by a less favorable or even unfavorable entropy change, which can be attributed to the loss of conformational freedom upon complex formation. The enantioselectivity in these systems is reflected in the differences in the thermodynamic parameters for the two enantiomers.
| Guest Enantiomer | log(K / dm³ mol⁻¹) |
|---|---|
| (R)-Phe⁻ (D-form) | 2.91 ± 0.08 |
| (S)-Phe⁻ (L-form) | 2.83 ± 0.06 |
Data from a pH titration study on the complexation of phenylalanine anion with β-cyclodextrin. rsc.org
Computational modeling has become an indispensable tool for elucidating the mechanisms of chiral recognition at the molecular level. nih.govmdpi.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations can provide detailed information about the geometry, energy, and dynamics of host-guest complexes.
Studies involving computational modeling of diphenylalanine self-assembly into nanotubes have demonstrated the profound effect of chirality on the resulting structures. nih.govmdpi.com These models reveal how stereochemistry dictates the packing and intermolecular interactions that lead to the formation of distinct macroscopic structures.
In the context of chiral recognition of 2,4-Dimethyl-D-phenylalanine by hosts like cyclodextrins, computational approaches could be employed to:
Predict Binding Geometries: Molecular docking simulations can predict the most stable binding poses of the R- and S-enantiomers within the host cavity, providing a visual representation of the diastereomeric complexes.
Calculate Binding Energies: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or QM/MM (Quantum Mechanics/Molecular Mechanics) can be used to calculate the binding free energies for each enantiomer, allowing for a theoretical prediction of enantioselectivity.
Such computational studies would be invaluable in rationalizing experimental observations and in the design of new chiral selectors with enhanced enantioselectivity for substituted amino acids like 2,4-Dimethyl-D-phenylalanine.
Interactions with Peptidic and Proteinaceous Systems in Research Contexts
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for creating novel biomolecules with tailored properties. 2,4-Dimethyl-D-phenylalanine, with its unique structural features, presents an interesting candidate for such modifications.
The introduction of 2,4-Dimethyl-D-phenylalanine into a peptide sequence can significantly influence the peptide's conformation, stability, and biological activity. The bulky, hydrophobic side chain can act as a conformational constraint, forcing the peptide backbone into specific secondary structures. Furthermore, the D-configuration of the amino acid can disrupt typical secondary structures like α-helices and β-sheets, leading to the formation of unique turns or loops.
While direct examples of the incorporation of 2,4-Dimethyl-D-phenylalanine are scarce, studies on the closely related 2',6'-Dimethylphenylalanine (Dmp) in opioid peptides offer valuable parallels. nih.gov The replacement of Phenylalanine with Dmp in these peptides led to significant changes in receptor binding affinity and selectivity. nih.gov This highlights the critical role that the steric bulk and electronic properties of the side chain play in molecular recognition by biological receptors. It is plausible that the incorporation of 2,4-Dimethyl-D-phenylalanine would similarly modulate the biological activity of peptides.
The synthesis of peptides containing such modified amino acids is typically achieved through solid-phase peptide synthesis (SPPS), a well-established chemical method. masterorganicchemistry.commdpi.com The appropriately protected 2,4-Dimethyl-D-phenylalanine building block can be incorporated into the growing peptide chain using standard coupling reagents.
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of bioactive peptides in microorganisms, independent of the ribosome. researchgate.net A key feature of NRPSs is their ability to incorporate a vast repertoire of non-proteinogenic amino acids, including D-amino acids and those with modified side chains.
The selection and activation of a specific amino acid are carried out by the adenylation (A) domain within each NRPS module. duke.edunih.gov The substrate specificity of the A-domain is determined by the amino acid residues lining its binding pocket. duke.edunih.gov While there is no direct evidence of an NRPS incorporating 2,4-Dimethyl-D-phenylalanine, the known promiscuity and evolvability of A-domains suggest that it is theoretically possible.
The study of NRPS A-domain specificity provides a framework for understanding how an enzyme could accommodate a bulky, substituted amino acid like 2,4-Dimethyl-D-phenylalanine. The binding pocket would need to be sufficiently large and hydrophobic to bind the dimethylated phenyl ring. Engineering the A-domain of an existing NRPS module through mutagenesis is a potential strategy for creating a biocatalyst capable of incorporating this unnatural amino acid into peptide scaffolds. This approach offers a powerful alternative to chemical synthesis for the production of novel peptides with potentially enhanced therapeutic properties.
Ligand-Receptor Interaction Studies using 2,4-Dimethyl-D-Phenylalanine as a Probe
Unnatural amino acids like 2,4-dimethyl-D-phenylalanine serve as powerful probes for elucidating the molecular details of ligand-receptor interactions. By systematically replacing native amino acids in a peptide ligand with this analog, researchers can map the steric and electronic requirements of the receptor's binding pocket. The 2,4-dimethylphenyl side chain provides a unique tool for this purpose. The two methyl groups add steric bulk at specific positions on the aromatic ring compared to phenylalanine, allowing for a fine-grained analysis of the space available within the binding site.
If replacing a native phenylalanine with 2,4-dimethyl-D-phenylalanine enhances binding affinity, it suggests that the receptor pocket has complementary space to accommodate the methyl groups and may involve favorable hydrophobic interactions. nih.gov Conversely, a decrease in affinity would indicate a steric clash, revealing that the binding pocket is too constrained to fit the larger side chain. The D-configuration also alters the orientation of the side chain and the peptide backbone, providing insights into the required stereochemistry for optimal receptor engagement. nih.gov
Complementary to modifying the ligand, 2,4-dimethyl-D-phenylalanine can be incorporated directly into the receptor protein itself at a specific site within the binding pocket using unnatural amino acid mutagenesis. springernature.com This "reverse" approach allows for direct modification of the receptor's architecture to probe how it recognizes its ligand.
For example, replacing a small amino acid like alanine (B10760859) or valine in the receptor's binding site with the bulkier 2,4-dimethyl-D-phenylalanine can test the spatial boundaries of the pocket. nih.gov If the modified receptor still binds its ligand, it indicates the pocket is flexible or has sufficient space. This technique is particularly useful for validating computational docking models and for understanding the role of specific receptor residues in ligand recognition. springernature.commdpi.com For instance, replacing an aromatic residue like phenylalanine or tyrosine with 2,4-dimethyl-D-phenylalanine can probe the importance of cation-π interactions; the electron-donating methyl groups on the ring would modulate its electrostatic potential and thus alter the strength of any such interaction with a cationic group on the ligand. nih.gov
Several biophysical techniques are essential for quantitatively analyzing the binding interactions of peptides containing 2,4-dimethyl-D-phenylalanine.
Fluorescence Anisotropy (FA): This technique measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner. wikipedia.org A peptide containing 2,4-dimethyl-D-phenylalanine could be labeled with a fluorophore. In its free state, the small peptide tumbles rapidly in solution, resulting in low anisotropy. Upon binding to its larger receptor, the tumbling rate of the complex slows dramatically, leading to a significant increase in anisotropy. By titrating the receptor into a solution of the labeled peptide, a binding curve can be generated to determine the dissociation constant (Kd). nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time by detecting changes in mass on a sensor surface. nih.govyoutube.com In a typical experiment, the receptor protein is immobilized on a sensor chip. A solution containing the 2,4-dimethyl-D-phenylalanine-modified peptide (the analyte) is then flowed over the surface. Binding of the peptide to the receptor increases the refractive index at the surface, which is detected as a change in the SPR signal. japtamers.co.uk This method provides not only the equilibrium binding affinity (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd). youtube.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.com In an ITC experiment, the 2,4-dimethyl-D-phenylalanine peptide is titrated into a solution containing the receptor. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. uspto.govnih.gov This detailed thermodynamic information can reveal the driving forces behind the binding event, such as whether it is enthalpically driven (e.g., by hydrogen bonding) or entropically driven (e.g., by the hydrophobic effect).
Table 2: Comparison of Biophysical Techniques for Binding Analysis
| Technique | Principle | Information Obtained | Advantages |
| Fluorescence Anisotropy (FA) | Measures change in rotational speed of a fluorescent molecule upon binding. wikipedia.org | Binding affinity (Kd) | Solution-based, high-throughput screening capability. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index due to mass accumulation on a sensor surface. youtube.com | Binding affinity (Kd), kinetics (ka, kd), specificity. japtamers.co.uk | Label-free, real-time data, kinetic information. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. malvernpanalytical.com | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov | Label-free, complete thermodynamic profile, solution-based. |
Investigation of Enzyme-Substrate/Inhibitor Interactions (Non-Clinical Focus)
The unique stereochemistry and steric profile of 2,4-dimethyl-D-phenylalanine make it a valuable tool for investigating enzyme-substrate and enzyme-inhibitor interactions. By incorporating this analog into a peptide substrate, researchers can probe the geometric constraints and specificity of an enzyme's active site. If an enzyme, such as a protease, can still process a peptide containing this bulky D-amino acid, it implies the active site is spacious and has a relaxed stereochemical requirement. More commonly, the presence of 2,4-dimethyl-D-phenylalanine would be expected to inhibit enzyme activity due to steric hindrance or an improper stereochemical fit, making it a potential candidate for a competitive inhibitor. openmedicinalchemistryjournal.com
Enzymes that metabolize D-amino acids, such as D-amino acid oxidases (DAAOs), exhibit strict stereospecificity but can have broad substrate specificity. nih.govfrontiersin.org DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. openmedicinalchemistryjournal.comnih.gov The substrate preference of DAAO is often for neutral, hydrophobic D-amino acids. nih.gov
2,4-dimethyl-D-phenylalanine could be used as a probe substrate to explore the limits of the active site of DAAO. By comparing the kinetic parameters (Km and kcat) of DAAO activity on 2,4-dimethyl-D-phenylalanine versus D-phenylalanine or other D-amino acids, one can quantify the effect of the methyl group substitutions on substrate recognition and turnover. A high Km value would suggest that the dimethyl substitutions hinder binding to the active site, while a low kcat would indicate that, once bound, the analog is a poor substrate for catalysis. Such studies provide valuable information about the size, shape, and hydrophobicity of the enzyme's active site, contributing to a deeper understanding of the principles of stereospecific enzyme catalysis. nih.govresearchgate.net
Rational Design for Modulating Enzyme Activity (as Research Tools)
The strategic modification of amino acids is a cornerstone of rational design in enzymology, aimed at creating tools to probe enzyme structure, function, and mechanism. nih.govresearchgate.net 2,4-Dimethyl-D-phenylalanine, a non-canonical amino acid, exemplifies this approach. By introducing methyl groups onto the phenyl ring of D-phenylalanine, researchers can systematically alter steric and hydrophobic properties to modulate interactions within an enzyme's active site. This compound is not typically a therapeutic agent itself but serves as a powerful research tool for elucidating enzymatic mechanisms and guiding the development of specific inhibitors.
The rationale for using 2,4-Dimethyl-D-phenylalanine hinges on predictable molecular alterations. The addition of two methyl groups increases the van der Waals volume and enhances the hydrophobicity of the side chain compared to native phenylalanine. When this analog is presented to an enzyme, its ability to bind and be processed reveals critical information about the topology of the active site. For instance, if an enzyme that normally accepts phenylalanine shows reduced activity with the dimethylated version, it suggests that the active site is sterically constrained and cannot accommodate the additional bulk. Conversely, if binding affinity increases, it may indicate the presence of a hydrophobic pocket that favorably interacts with the methyl groups.
Research on related enzyme systems, such as phenylalanine dehydrogenase, demonstrates the utility of this strategy. Site-directed mutagenesis studies, which similarly alter the amino acids within the enzyme's active site to change substrate specificity, have shown that even subtle changes can dramatically shift kinetic parameters. nih.gov For example, modifying residues in phenylalanine dehydrogenase to resemble those in leucine (B10760876) dehydrogenase decreased its activity towards aromatic substrates while enhancing it for aliphatic ones. nih.gov This highlights how modifying either the substrate (e.g., using 2,4-Dimethyl-D-phenylalanine) or the enzyme can probe these specific interactions. nih.gov A fuller kinetic characterization of such engineered enzymes often reveals significant changes in both the Michaelis constant (Km) and the catalytic rate (kcat), providing a detailed picture of the enzyme-substrate interactions. nih.gov
The following table illustrates, using data from a modified phenylalanine dehydrogenase enzyme system, how altering substrate-enzyme interactions can impact kinetic outcomes. This serves as a model for the type of data that would be sought when using 2,4-Dimethyl-D-phenylalanine as a research tool.
| Enzyme Variant | Substrate | Relative kcat/Km | Primary Effect |
|---|---|---|---|
| Wild-Type PheDH | L-Phenylalanine | 100% | Baseline activity with native substrate. |
| G124A/L307V Mutant PheDH | L-Phenylalanine | <1% | Reduced affinity and rate for aromatic substrate. nih.gov |
| Wild-Type PheDH | L-Norvaline (aliphatic) | ~0.2% | Very low activity with non-native aliphatic substrate. nih.gov |
| G124A/L307V Mutant PheDH | L-Norvaline (aliphatic) | ~8% | ~40-fold increase in specificity for aliphatic substrate. nih.gov |
This table is illustrative, based on data for Bacillus sphaericus phenylalanine dehydrogenase (PheDH) mutants to demonstrate the principles of modulating enzyme activity through structural changes. nih.gov
By employing 2,4-Dimethyl-D-phenylalanine in kinetic studies, researchers can map the steric and hydrophobic limits of an enzyme's active site, validate computational models, and lay the groundwork for designing highly specific inhibitors or engineering enzymes with novel functionalities. researchgate.net
Interaction with Nucleic Acids and Lipids (Hypothetical Exploration as Research Tools)
While direct studies on the interaction of 2,4-Dimethyl-D-phenylalanine with nucleic acids and lipids are not available, its unique structure provides a basis for hypothetical exploration of its use as a specialized research probe in these contexts. The principles are grounded in the well-established use of non-canonical amino acids (ncAAs) to investigate complex biological systems. nih.govcopernicus.org
The incorporation of ncAAs into proteins is a powerful technique for site-specific labeling in nuclear magnetic resonance (NMR) spectroscopy. nih.govuni-konstanz.de This method allows for the introduction of unique spectroscopic probes at single, genetically encoded positions within a protein, which can be used to study protein structure, dynamics, and ligand interactions with minimal perturbation. nih.gov
Hypothetical Application:
2,4-Dimethyl-D-phenylalanine could be engineered into a DNA- or RNA-binding peptide or protein. The two methyl groups on the phenyl ring would serve as a distinct NMR-active probe. The ¹H-NMR signals from these methyl groups would reside in a spectral region typically free from the background noise of other protein signals, making them excellent reporters of the local chemical environment.
When the peptide containing the dimethylated phenylalanine binds to a nucleic acid, changes in the chemical shift of these methyl proton signals would provide precise information about the binding interface. This site-specific approach offers significant advantages over uniform isotopic labeling, which can lead to overly complex spectra for large molecules. uni-konstanz.de This technique could be used to:
Map Proximity: Determine which part of the peptide is in close contact with the DNA or RNA.
Characterize Conformational Changes: Monitor structural changes in the peptide upon binding to its nucleic acid target.
Screen for Ligand Binding: Observe how small molecules or other proteins disrupt the peptide-nucleic acid interaction by monitoring the signal of the methyl probes.
| Research Question | Hypothetical Role of 2,4-Dimethyl-D-Phenylalanine Probe | Expected Outcome |
|---|---|---|
| Which peptide residues contact the DNA backbone? | Acts as a site-specific NMR label. | Changes in the methyl groups' chemical shifts upon DNA binding indicate proximity to the nucleic acid. nih.gov |
| Does the peptide change conformation upon binding RNA? | Reports on local environment changes. | A shift in the probe's NMR signal reflects alterations in the protein's fold in the bound state. |
| Does a small molecule disrupt the protein-DNA complex? | Serves as a reporter for complex integrity. | The probe's NMR signal reverting to its unbound state indicates displacement of the peptide from the DNA. nih.gov |
Studies have shown that the amino acid phenylalanine can interact with lipid membranes, positioning itself within the bilayer and increasing membrane permeability. researchgate.netnih.gov This interaction is influenced by hydrophobic and electrostatic forces, including interactions with the carbonyl groups of the lipid acyl chains. researchgate.netnih.gov
Hypothetical Application:
The addition of two methyl groups to the D-phenylalanine side chain would substantially increase its hydrophobicity (lipophilicity). This enhanced lipophilicity would predictably strengthen its interaction with the nonpolar core of a lipid bilayer. When incorporated into a transmembrane or membrane-associated peptide, 2,4-Dimethyl-D-phenylalanine could serve as a research probe to systematically modulate and study peptide-membrane interactions.
By replacing a native phenylalanine or other hydrophobic residue with this analog, researchers could investigate:
Membrane Perturbation: Test the hypothesis that increased hydrophobicity leads to a greater disruption of lipid packing and, consequently, a more significant increase in membrane fluidity and permeability compared to the native peptide. researchgate.netnih.gov The analog could be used to "tune" the membrane-perturbing effects of antimicrobial or cell-penetrating peptides.
Helix-Helix Interactions: Investigate how the increased steric bulk of the dimethylated phenyl ring influences the packing of transmembrane helices, a critical aspect of membrane protein folding and oligomerization. nih.gov
| Compound | Key Physicochemical Property | Hypothesized Impact on Membrane Interaction |
|---|---|---|
| D-Phenylalanine | Standard aromatic hydrophobicity. | Baseline interaction; known to increase membrane permeability. nih.gov |
| 2,4-Dimethyl-D-Phenylalanine | Increased hydrophobicity and steric bulk. | Potentially stronger insertion into the lipid core, leading to greater membrane disruption and permeability. |
In this context, 2,4-Dimethyl-D-phenylalanine would be a valuable tool for dissecting the specific contributions of hydrophobicity and steric volume to membrane protein function and the mechanism of membrane-active peptides.
Applications of 2,4 Dimethy D Phenylalanine in Advanced Research Probes and Methodologies
Development of Biophysical Probes
The incorporation of biophysical probes into biomolecules is a powerful strategy for elucidating their structure, dynamics, and interactions. The tailored structure of 2,4-Dimethyl-D-phenylalanine makes it an attractive scaffold for the design of such probes, enabling detailed investigations of biological processes at the molecular level.
Fluorescently Labeled 2,4-Dimethyl-D-Phenylalanine for Imaging Biomolecular Dynamics
Fluorescently labeled amino acids are indispensable tools for visualizing and tracking biomolecules within their native cellular environment. While the direct fluorescent labeling of 2,4-Dimethyl-D-phenylalanine is not extensively documented in publicly available research, the principles of creating fluorescent amino acid analogues are well-established. Typically, a fluorophore is chemically attached to the amino acid side chain. In the case of 2,4-Dimethyl-D-phenylalanine, the phenyl ring could be functionalized to attach a variety of fluorescent dyes.
The selection of a fluorophore would depend on the specific application, with considerations for factors such as quantum yield, photostability, and spectral properties to avoid interference from endogenous fluorophores. rsc.org Once synthesized, such a fluorescently labeled 2,4-Dimethyl-D-phenylalanine could be incorporated into peptides or proteins to study a range of biomolecular dynamics, including protein folding, conformational changes, and intermolecular interactions, using techniques like Förster Resonance Energy Transfer (FRET).
Spin-Labeled 2,4-Dimethyl-D-Phenylalanine for EPR Studies of Protein Conformation
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling (SDSL), provides invaluable insights into protein structure and conformational dynamics. nih.govfrontiersin.org This technique relies on the site-specific introduction of a paramagnetic probe, typically a nitroxide spin label, into a protein. frontiersin.org Unnatural amino acids are increasingly being used for this purpose to achieve greater precision and avoid the limitations of cysteine-based labeling. d-nb.info
A spin-labeled derivative of 2,4-Dimethyl-D-phenylalanine could be synthesized by attaching a nitroxide moiety to its phenyl ring. The resulting spin-labeled amino acid could then be incorporated into a protein of interest. The EPR spectrum of the spin-labeled protein would provide information about the local environment and mobility of the nitroxide probe, which in turn reflects the structure and dynamics of the protein at that specific site. nih.gov Distance measurements between two such spin labels within the same protein can reveal long-range conformational changes. d-nb.info
Photo-Crosslinkable Derivatives for Mapping Molecular Interactions
Photo-crosslinkable amino acids are powerful tools for identifying and mapping protein-protein interactions in their native cellular context. wikipedia.orgnih.gov These amino acids contain a photoreactive group that, upon activation with UV light, forms a covalent bond with nearby molecules. wikipedia.orgresearchgate.net Commonly used photoreactive groups include diazirines and benzophenones. wikipedia.orgnih.gov
A photo-crosslinkable derivative of 2,4-Dimethyl-D-phenylalanine could be created by modifying its phenyl ring with a photoreactive moiety. For instance, a diazirine or a benzophenone (B1666685) group could be introduced. When this photo-crosslinkable analog is incorporated into a protein, it can be used to "capture" interacting partners upon UV irradiation. Subsequent analysis by mass spectrometry can then identify the cross-linked proteins, providing a detailed map of the protein's interaction network. researchgate.net The specific substitution pattern of 2,4-Dimethyl-D-phenylalanine could influence the efficiency and specificity of the crosslinking reaction.
Role in Peptide and Protein Engineering
The incorporation of unnatural amino acids like 2,4-Dimethyl-D-phenylalanine into peptides and proteins is a rapidly advancing field of protein engineering. The unique side chain of this amino acid can be used to introduce novel properties and functionalities, leading to the development of peptides with enhanced therapeutic potential and proteins with new catalytic or binding capabilities.
Design of Protease-Resistant Peptide Mimetics and Scaffolds
A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The introduction of unnatural amino acids is a common strategy to overcome this limitation. The D-configuration of 2,4-Dimethyl-D-phenylalanine itself confers a degree of resistance to proteolysis, as proteases are generally specific for L-amino acids.
Furthermore, the dimethylated phenyl group provides steric hindrance that can further shield the peptide backbone from proteolytic attack. The incorporation of 2,4-Dimethyl-D-phenylalanine can also stabilize specific secondary structures, such as β-turns, which can be crucial for the biological activity of the peptide. researchgate.net This stabilization can contribute to both increased potency and enhanced resistance to degradation.
Engineering Novel Protein Folds and Functionalities
The introduction of unnatural amino acids with unique chemical properties can be used to engineer proteins with novel structures and functions. The hydrophobic and sterically demanding nature of the 2,4-dimethylphenyl side chain of 2,4-Dimethyl-D-phenylalanine can be utilized to influence protein folding and stability.
For instance, its incorporation into the hydrophobic core of a protein could enhance its thermal stability. Aromatic-aromatic interactions involving the dimethylated phenyl ring could also be exploited to direct the assembly of specific protein architectures. nih.gov While the direct application of 2,4-Dimethyl-D-phenylalanine in engineering novel protein folds is an area of ongoing research, the principles established with other unnatural amino acids suggest its potential in creating proteins with tailored functionalities, such as altered substrate specificity or novel binding sites.
Creation of Conformationally Constrained Peptides
The introduction of 2,4-Dimethyl-D-phenylalanine into a peptide sequence is a key strategy for imposing conformational constraints. nih.gov The bulk of the two methyl groups on the aromatic side chain restricts the rotational freedom around the chi (χ) angles of the amino acid, which in turn influences the local peptide backbone conformation. nih.gov This restriction helps to lock the peptide into a more defined three-dimensional structure, a property that is highly desirable in drug design and structural biology.
By reducing the conformational flexibility, researchers can pre-organize a peptide into a bioactive shape that is complementary to its biological target. nih.gov This can lead to several advantages:
Enhanced Binding Affinity: A rigid peptide does not need to expend as much entropic energy to adopt the correct binding conformation, which can result in tighter binding to its target receptor or enzyme.
Increased Selectivity: A constrained peptide is less likely to bind to off-target molecules, leading to higher specificity. nih.gov
Improved Stability: Peptides locked in a specific conformation are often more resistant to degradation by proteases. lifechemicals.com
The use of D-amino acids, such as 2,4-Dimethyl-D-phenylalanine, can further stabilize specific secondary structures like β-turns. nih.govresearchgate.net For instance, the incorporation of sterically hindered D-amino acids can promote the formation of Type II' β-turns, which are critical structural motifs in many biologically active peptides. researchgate.net This approach allows for the rational design of peptidomimetics with predictable structures and improved pharmacological properties. nih.govlifechemicals.com
Utilization in Chemical Biology Tools
Beyond structural stabilization, 2,4-Dimethyl-D-phenylalanine is a versatile component in the development of sophisticated tools for fundamental biological research.
Modulating Ligand-Receptor Interactions for Fundamental Research
One of the most powerful applications of 2,4-Dimethyl-D-phenylalanine is in the field of molecular pharmacology, where it is used as a probe to understand the intricacies of ligand-receptor binding. By systematically replacing natural aromatic amino acids like Tyrosine (Tyr) or Phenylalanine (Phe) with 2,4-Dimethyl-D-phenylalanine in a peptide ligand, researchers can map the steric and electronic requirements of a receptor's binding pocket. nih.govnih.gov
A prominent example is its use in opioid peptide research. The substitution of key aromatic residues with 2',6'-dimethylphenylalanine (Dmp), a closely related isomer, has been shown to dramatically alter receptor affinity and selectivity. nih.govnih.gov For example, replacing the Phenylalanine at position 4 (Phe⁴) in enkephalin analogs with Dmp led to a significant decrease in affinity for the δ-opioid receptor while maintaining affinity for the μ-opioid receptor, effectively shifting the peptide's selectivity. nih.gov Conversely, substituting Phe³ with Dmp in other opioid peptides often resulted in improved affinity and selectivity. nih.gov
These studies provide invaluable information about the topology of the receptor's active site. A decrease in affinity upon substitution suggests that the added methyl groups create a steric clash with the receptor, indicating a tightly constrained binding pocket at that position. Conversely, an increase in affinity might suggest that the conformational rigidity imposed by the dimethyl groups locks the ligand in a more favorable binding pose. nih.gov
Table 1: Impact of 2',6'-Dimethylphenylalanine (Dmp) Substitution on Opioid Peptide Receptor Affinity
| Parent Peptide | Position of Substitution | Original Amino Acid | Resulting Analog | Change in Receptor Affinity | Reference |
|---|---|---|---|---|---|
| Enkephalin (ENK) | 4 | Phe | [Dmp⁴]ENK | ~12-fold reduction in δ-affinity; μ-affinity maintained | nih.gov |
| Dermorphin Analog | 3 | Phe | [Dmp³]Dermorphin | Improved μ-receptor selectivity | nih.gov |
| Nociceptin (NOC) | 4 | Phe | [Dmp⁴]NOC | 70-fold decrease in ORL1 affinity | nih.gov |
This interactive table summarizes research findings on how substituting natural amino acids with Dmp affects opioid receptor binding.
Investigating Biosynthetic Pathways and Metabolic Networks using Labeled Analogues
Isotopically labeled amino acids are crucial tools for tracing metabolic pathways and understanding the biosynthesis of complex natural products. While direct studies citing labeled 2,4-Dimethyl-D-phenylalanine are not prevalent, the established methodology allows for its application in this area. By synthesizing this amino acid with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can create powerful probes to investigate cellular processes. researchgate.net
For example, phenylalanine is a precursor to a vast array of secondary metabolites in plants, including lignin (B12514952) and flavonoids. nih.gov The biosynthesis of these compounds is regulated by a network of enzymes, some of which have specific substrate requirements. Introducing a labeled, sterically hindered analogue like 2,4-Dimethyl-D-phenylalanine into a plant or cell culture system could help answer several key questions:
Enzyme Specificity: It can be used to determine which enzymes in a pathway can tolerate bulky substrates. If the labeled dimethyl analogue is incorporated into a downstream product, it indicates that the preceding enzymes are accommodating.
Pathway Flux: By tracking the incorporation of the isotopic label, the flow of metabolites through different branches of a pathway can be quantified. researchgate.net
Target Identification: If the analogue inhibits a specific biosynthetic pathway, it can be used to identify the enzyme it interacts with, potentially revealing new targets for metabolic engineering.
This approach leverages the unique structure of 2,4-Dimethyl-D-phenylalanine not just as a structural element, but as a chemical reporter to probe the function and specificity of metabolic networks. researchgate.net
Development of Affinity Reagents for Target Identification
Identifying the specific protein target of a bioactive small molecule or peptide is a critical step in drug discovery and chemical biology. princeton.edu Affinity reagents are designed for this purpose; they consist of a molecule that binds specifically to the target protein, coupled with a handle (like biotin (B1667282) or a fluorescent dye) that allows for detection and isolation. nih.gov
The effectiveness of an affinity reagent is highly dependent on the affinity and specificity of its binding component. Incorporating 2,4-Dimethyl-D-phenylalanine into a peptide-based affinity reagent can significantly enhance its performance. fourwaves.com By conformationally constraining the peptide, the modification can increase its binding affinity and selectivity for the intended target. nih.govnih.gov This ensures that when the reagent is used in a complex biological sample (like a cell lysate), it predominantly binds to the true target, reducing false positives.
The process typically involves:
Probe Design: A known peptide ligand is modified by incorporating 2,4-Dimethyl-D-phenylalanine to improve its binding properties. A linker and an affinity handle (e.g., biotin) are also attached.
Incubation: The affinity probe is incubated with a cell lysate, allowing it to bind to its target protein.
Capture and Isolation: The probe-protein complex is captured using a matrix that binds the handle (e.g., streptavidin beads for a biotin handle).
Identification: The captured protein is eluted from the matrix and identified using techniques like mass spectrometry.
By creating more potent and selective binding moieties, 2,4-Dimethyl-D-phenylalanine contributes to the development of more reliable and effective affinity reagents for discovering new drug targets and elucidating biological pathways. princeton.edu
Computational and Theoretical Studies of 2,4 Dimethy D Phenylalanine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and reactivity.
The electronic structure of 2,4-Dimethyl-D-phenylalanine can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. yildiz.edu.tr
For a molecule like 2,4-Dimethyl-D-phenylalanine, DFT calculations (e.g., using the B3LYP functional with a def2-TZVP basis set) would be employed to compute these values. yildiz.edu.tr The two methyl groups on the phenyl ring are electron-donating. This electronic effect would be predicted to increase the energy of the HOMO and LUMO compared to unsubstituted D-phenylalanine. Consequently, the HOMO-LUMO gap might be slightly altered, suggesting a potential modification in its chemical reactivity.
Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify various aspects of reactivity. These descriptors provide a quantitative basis for comparing the chemical behavior of 2,4-Dimethyl-D-phenylalanine with other amino acids.
Table 1: Predicted Global Reactivity Descriptors This table presents hypothetical values for 2,4-Dimethyl-D-Phenylalanine based on established trends for substituted aromatic systems, as direct computational studies are not available. Values for D-Phenylalanine are derived from existing literature for comparative purposes.
| Descriptor | Formula | Predicted Trend for 2,4-Dimethyl-D-Phenylalanine | Rationale |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Slightly Decreased | Electron-donating methyl groups raise HOMO energy more significantly than LUMO energy. |
| Ionization Potential (I) | -EHOMO | Decreased | Easier to remove an electron due to electron-donating groups. |
| Electron Affinity (A) | -ELUMO | Decreased | Less favorable to accept an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Decreased | A smaller HOMO-LUMO gap generally correlates with lower hardness (greater reactivity). |
| Electronegativity (χ) | (I + A) / 2 | Slightly Decreased | Reflects the overall electron-attracting power. |
| Electrophilicity Index (ω) | χ² / (2η) | Variable | Depends on the interplay between changes in electronegativity and hardness. |
Aromaticity is a fundamental concept describing the unique stability and magnetic properties of cyclic, planar molecules with delocalized π-electrons. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. nih.govgithub.io It involves calculating the magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.
For 2,4-Dimethyl-D-phenylalanine, the phenyl ring is the source of its aromatic character. Computational analysis of phenylalanine has shown that its ring is highly aromatic. acs.orgacs.org The addition of two methyl groups at the 2- and 4-positions is expected to have a minor influence on the ring's aromaticity. Methyl groups are weakly electron-donating and can interact with the π-system via hyperconjugation. A NICS calculation would likely confirm that the 2,4-dimethylphenyl group retains strong aromatic character, with NICS values very similar to those of unsubstituted phenylalanine. Any subtle differences would shed light on the electronic perturbation caused by the methyl substituents. acs.org
Table 2: Representative NICS(1) Values for Aromatic Systems This table shows calculated NICS(1) values for reference compounds to provide context for the expected aromaticity of the substituted phenyl ring in 2,4-Dimethyl-D-phenylalanine.
| Compound | NICS(1) Value (ppm) | Aromaticity |
| Benzene (B151609) | -10.2 | Aromatic |
| Phenylalanine | -9.9 | Aromatic |
| Toluene (Methylbenzene) | -9.8 | Aromatic |
| 2,4-Dimethyl-D-Phenylalanine | ~ -9.7 (Predicted) | Aromatic |
NICS values are method-dependent. The values shown are typical results from DFT calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying how 2,4-Dimethyl-D-phenylalanine behaves in different environments, interacts with biological targets, and influences the structure of larger peptides. nih.gov
The conformation of an amino acid is highly dependent on its environment, particularly the solvent. nih.gov MD simulations can explore the conformational landscape of 2,4-Dimethyl-D-phenylalanine in various solvents, from polar (like water) to non-polar (like chloroform), by modeling the explicit interactions between the amino acid and solvent molecules.
For 2,4-Dimethyl-D-phenylalanine, its large, hydrophobic side chain would significantly influence its behavior. In aqueous solutions, simulations would likely show the side chain adopting conformations that minimize its contact with water, a manifestation of the hydrophobic effect. This could lead to a more restricted range of side-chain dihedral angles (χ1, χ2) compared to its behavior in a non-polar solvent, where it would have greater conformational freedom. The dynamics of water molecules around the solute, particularly within the first solvation shell, could also be analyzed to understand hydration structure and thermodynamics. arxiv.org
Understanding how a molecule binds to a biological receptor is crucial for drug design. Molecular docking and MD simulations are primary computational tools for predicting these interactions. nih.gov Docking algorithms predict the preferred orientation of a ligand (like 2,4-Dimethyl-D-phenylalanine) in a receptor's binding site, while MD simulations can refine this pose and provide estimates of binding free energy.
Studies on peptides containing D-phenylalanine have demonstrated its importance for enhancing receptor binding affinity. nih.gov Furthermore, research on δ-opioid peptides has shown that substitutions on the phenylalanine ring can dramatically alter biological activity. For instance, replacing Tyr¹ with 2',6'-dimethyl-4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Dbcp) in a peptide antagonist retained antagonist activity, whereas a similar analogue without the dimethyl substitution became a potent agonist. nih.gov This highlights the critical role of steric and electronic modifications on the phenyl ring in modulating receptor interactions.
A computational study of 2,4-Dimethyl-D-phenylalanine would involve docking it into the active site of a relevant model receptor (e.g., an opioid or GnRH receptor). nih.govnih.gov The results would predict the key interactions (hydrogen bonds, hydrophobic contacts, π-stacking) between the amino acid and receptor residues. The bulky 2,4-dimethylphenyl group would likely occupy a significant hydrophobic pocket, and its specific orientation could either enhance or sterically hinder the optimal binding achieved by unsubstituted D-phenylalanine.
Table 3: Binding Affinities of D-Phe and Related Analogues in Peptides for Specific Receptors This table presents experimental binding affinity data for peptides containing D-phenylalanine and its analogues to illustrate how side-chain modifications impact receptor interaction. This provides context for the type of data that would be predicted for 2,4-Dimethyl-D-phenylalanine.
| Peptide / Ligand | Receptor | Binding Affinity (IC₅₀ or Kᵢ, nM) | Reference |
| DOTA-Ahx-D-Phe-(D-Lys⁶)-GnRH | GnRH Receptor | 7.6 | nih.gov |
| DOTA-Ahx-(D-Lys⁶)-GnRH | GnRH Receptor | 36.1 | nih.gov |
| H-Dmt-Tic-Phe-Phe-OH (Dmt = 2',6'-dimethyltyrosine) | δ-Opioid Receptor | 0.22 | nih.gov |
| [Dbcp¹]TIPP-OH | δ-Opioid Receptor | 1.1 | nih.gov |
Lower nM values indicate higher binding affinity.
A key challenge is the development of accurate force field parameters for the novel residue, which are necessary for reliable simulations. byu.edu Once parameterized, 2,4-Dimethyl-D-phenylalanine can be computationally incorporated into a peptide sequence. Simulations would reveal its influence on local and global peptide structure. Due to its steric bulk, the 2,4-dimethylphenyl side chain would likely restrict the allowable backbone dihedral angles (φ, ψ) of the Ramachandran plot for itself and adjacent residues. semanticscholar.org Depending on its position, it could act as a stabilizer or disruptor of secondary structures like α-helices and β-sheets. For example, its large hydrophobic side chain could stabilize a β-hairpin structure through long-range hydrophobic interactions or stabilize a helical structure if positioned to interact favorably with other residues. byu.edunih.gov
De Novo Design and Virtual Screening Applications
The unique stereochemistry and substituted aromatic ring of 2,4-Dimethyl-D-phenylalanine make it a valuable building block in computational drug design. Its D-configuration can confer resistance to proteolytic degradation in peptides, a desirable trait for therapeutic candidates. nih.gov The dimethyl-substituted phenyl ring offers distinct steric and electronic properties compared to natural phenylalanine, which can be exploited to fine-tune binding affinity and selectivity.
Both ligand-based and structure-based design strategies can be computationally applied to leverage the features of 2,4-Dimethyl-D-phenylalanine for designing new bioactive molecules.
Ligand-Based Drug Design (LBDD) relies on the knowledge of molecules known to interact with a specific target. If a set of active compounds containing phenylalanine or its derivatives is known, the structural features of 2,4-Dimethyl-D-phenylalanine can be used to design new analogs with potentially improved properties. jubilantbiosys.com Computational methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to LBDD. fiveable.memdpi.com A pharmacophore model would identify the essential chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors) required for activity, and the 2,4-dimethylphenyl group could be modeled as a specific hydrophobic and aromatic feature to guide the design of new compounds.
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme), often determined through X-ray crystallography or NMR. mdpi.com Molecular docking simulations can predict how 2,4-Dimethyl-D-phenylalanine or peptides containing it would bind to the active site of a target. nih.gov The methyl groups at the 2 and 4 positions can be computationally modeled to explore specific hydrophobic pockets within the binding site, potentially increasing binding affinity compared to unsubstituted phenylalanine. nih.gov This approach allows for the rational design of molecules with optimized interactions. nih.gov
| Principle | Core Concept | Required Information | Computational Methods | Application for 2,4-Dimethyl-D-Phenylalanine |
|---|---|---|---|---|
| Ligand-Based Design | Uses knowledge of known active ligands to design new ones. jubilantbiosys.com | A set of molecules with known biological activity against a target. | Pharmacophore Modeling, QSAR, 3D-Similarity Searching. fiveable.me | Designing new molecules by incorporating the 2,4-dimethylphenyl moiety based on its similarity to active phenylalanine analogs. |
| Structure-Based Design | Uses the 3D structure of the biological target to design complementary ligands. mdpi.com | High-resolution 3D structure of the target protein. | Molecular Docking, Molecular Dynamics Simulations. nih.gov | Predicting the binding orientation and affinity of the compound within a target's active site to optimize interactions. |
Computational methods are instrumental in identifying potential new biological targets for novel compounds like 2,4-Dimethyl-D-phenylalanine, effectively using it as a virtual research probe.
Virtual Screening is a key technique where large libraries of molecules are computationally docked against a protein target to identify potential binders. acs.orgnih.gov Conversely, a single compound like 2,4-Dimethyl-D-phenylalanine can be screened against a library of protein structures to predict its potential binding partners—a process sometimes called reverse docking or target fishing. This approach can help elucidate the compound's mechanism of action or identify new therapeutic applications. nih.govbiorxiv.org The workflow typically involves preparing the 3D structure of the compound, defining a library of potential protein targets, performing automated docking, and then scoring and ranking the potential interactions for experimental validation. acs.org
Another approach involves analyzing transcriptomics data. The gene expression signature of cells treated with a compound can be compared to signatures from cells where specific genes have been knocked down. nih.govbiorxiv.org A correlation between the compound's signature and the knockdown signature of a particular protein-coding gene can suggest a direct or indirect interaction. biorxiv.org
| Step | Description | Computational Tools/Techniques | Objective for 2,4-Dimethyl-D-Phenylalanine |
|---|---|---|---|
| 1 | Probe Preparation | Energy minimization and 3D structure generation of the small molecule. | Generate a stable, low-energy 3D conformation of 2,4-Dimethyl-D-phenylalanine. |
| 2 | Target Library Preparation | Collection of 3D protein structures from databases (e.g., PDB). | Assemble a library of human proteins, particularly those with known ligand-binding pockets. |
| 3 | Molecular Docking | Automated docking software (e.g., AutoDock, Glide). | Systematically dock the compound into the binding sites of all proteins in the library. |
| 4 | Scoring and Ranking | Use of scoring functions to estimate binding affinity (e.g., binding energy). | Rank the proteins based on the predicted binding affinity to identify the most likely interaction partners. |
| 5 | Hit Validation | Post-processing analysis, molecular dynamics simulations, and comparison with experimental data. | Filter and prioritize the top-ranked potential targets for subsequent experimental validation. |
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Studies (Purely theoretical, not clinical)
Cheminformatics and QSAR studies provide a purely theoretical framework for predicting the biological activity of a compound based on its structural and physicochemical properties, without the need for direct experimental testing. nih.gov
For 2,4-Dimethyl-D-phenylalanine, a QSAR model would aim to establish a mathematical relationship between its molecular descriptors and a specific biological activity (e.g., enzyme inhibition). Molecular descriptors are numerical values that quantify different aspects of the molecule's structure. For this compound, key descriptors would include:
Topological descriptors: Related to the connectivity of atoms.
Electronic descriptors: Such as partial charges and dipole moment, influenced by the amino and carboxyl groups.
Steric descriptors: Like molecular volume and surface area, which are significantly affected by the two methyl groups on the phenyl ring.
Hydrophobicity descriptors: Such as the logarithm of the partition coefficient (LogP), which is increased by the methyl groups.
A hypothetical QSAR study might analyze a series of substituted D-phenylalanine analogs to determine how modifications to the phenyl ring affect a particular activity. The model generated could then be used to predict the activity of 2,4-Dimethyl-D-phenylalanine. For example, a model might reveal that increased hydrophobicity and specific steric bulk at the 2 and 4 positions of the ring positively correlate with higher activity. Such theoretical studies are crucial for prioritizing the synthesis of novel compounds in drug discovery. nih.gov
| Compound | Substituents | LogP (Hydrophobicity) | Molecular Volume (ų) | Predicted Activity (IC₅₀, nM) |
|---|---|---|---|---|
| D-Phenylalanine | None | -1.38 | 167.2 | 5200 |
| 4-Methyl-D-Phenylalanine | 4-CH₃ | -0.85 | 183.5 | 2100 |
| 2-Methyl-D-Phenylalanine | 2-CH₃ | -0.83 | 183.5 | 3500 |
| 2,4-Dimethyl-D-Phenylalanine | 2,4-(CH₃)₂ | -0.30 | 199.8 | 950 |
| 4-Chloro-D-Phenylalanine | 4-Cl | -0.67 | 179.4 | 1800 |
| Note: Data are illustrative to demonstrate QSAR principles and are not derived from experimental results. |
Future Directions and Research Perspectives for 2,4 Dimethy D Phenylalanine
Exploration of Expanded Chemical Space through Further Derivatization
A primary avenue for future research lies in the systematic derivatization of 2,4-Dimethyl-D-phenylalanine to expand its chemical space. By introducing a variety of functional groups at different positions on the molecule, a library of novel analogues can be generated. These derivatives could exhibit a wide range of physicochemical properties, leading to new biological activities and applications.
Future derivatization strategies could include:
Modifications of the Phenyl Ring: Introduction of additional substituents such as halogens, nitro groups, or hydroxyl groups could further modulate the electronic and steric properties of the aromatic ring.
Alterations to the Amino Group: Acylation, alkylation, or incorporation into peptide structures could yield compounds with altered solubility, stability, and receptor-binding affinities.
Modifications of the Carboxylic Acid Group: Esterification or amidation of the carboxyl group can produce prodrugs or alter the pharmacokinetic profile of the parent compound.
The systematic exploration of these derivatization pathways will be crucial for unlocking the full therapeutic and research potential of 2,4-Dimethyl-D-phenylalanine.
| Potential Derivatization Strategy | Targeted Molecular Position | Anticipated Change in Property | Potential Application |
| Halogenation | Phenyl Ring | Altered lipophilicity and binding interactions | Enhanced potency in drug candidates |
| Nitration | Phenyl Ring | Modified electronic properties | Probes for studying biological systems |
| Acylation | Amino Group | Increased stability and altered polarity | Development of novel peptides |
| Esterification | Carboxylic Acid | Enhanced cell permeability | Prodrug design |
Integration into Advanced Bioorthogonal Chemistry Platforms
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The incorporation of unnatural amino acids with bioorthogonal functional groups into proteins is a powerful tool for studying protein function and engineering novel protein-based therapeutics. nih.gov
Future research should focus on modifying 2,4-Dimethyl-D-phenylalanine to include bioorthogonal handles, such as azides, alkynes, or tetrazines. nih.gov These modified amino acids could then be incorporated into proteins using genetic code expansion techniques. This would allow for the site-specific labeling of proteins for imaging studies, the development of antibody-drug conjugates, and the creation of novel biomaterials.
| Bioorthogonal Handle | Compatible Reaction | Potential Application |
| Azide | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Protein labeling and imaging |
| Alkyne | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) | Development of antibody-drug conjugates |
| Tetrazine | Inverse-electron-demand Diels-Alder reaction | In vivo imaging and drug delivery |
High-Throughput Screening Methodologies for Research Applications
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov As libraries of 2,4-Dimethyl-D-phenylalanine derivatives are generated, HTS methodologies will be essential for identifying promising lead compounds for drug discovery and other applications. nih.gov
Future HTS campaigns could focus on a variety of targets, including:
Enzyme Inhibition: Screening for inhibitors of enzymes involved in disease processes.
Receptor Binding: Identifying compounds that bind to specific receptors to modulate their activity.
Antimicrobial Activity: Screening for derivatives with activity against pathogenic bacteria or fungi.
The data generated from these HTS campaigns will be invaluable for establishing structure-activity relationships and guiding the further optimization of lead compounds.
| Screening Assay Type | Target Class | Example Application |
| Enzyme Inhibition Assay | Proteases, Kinases | Cancer, Inflammatory Diseases |
| Receptor Binding Assay | G-protein coupled receptors (GPCRs) | Neurological Disorders |
| Cell-based Viability Assay | Bacteria, Fungi | Infectious Diseases |
Elucidating Undiscovered Biological Roles in Non-Mammalian Systems
While much of the focus on amino acid analogues is on their potential in human medicine, there is a vast and largely unexplored potential for these compounds in non-mammalian systems. Future research should investigate the biological effects of 2,4-Dimethyl-D-phenylalanine and its derivatives in a diverse range of organisms, including bacteria, fungi, plants, and insects.
This research could lead to the discovery of:
Novel Antimicrobials: Compounds that specifically target metabolic pathways in pathogenic microorganisms.
Herbicides and Pesticides: Molecules that interfere with essential biological processes in weeds or insect pests.
Growth Regulators: Compounds that can be used to modulate plant growth and development in agriculture.
Exploring the biological activity of 2,4-Dimethyl-D-phenylalanine in these diverse systems could open up entirely new avenues for its application.
Synergistic Approaches Combining Synthetic Biology and Chemical Synthesis
The fields of synthetic biology and chemical synthesis are increasingly being combined to create novel molecules and production platforms. researchgate.net Future research in this area could involve engineering microorganisms to produce precursors of 2,4-Dimethyl-D-phenylalanine, which could then be modified using chemical synthesis to generate a diverse range of derivatives. biorxiv.org
This synergistic approach offers several advantages:
Sustainable Production: Biocatalytic production of precursors can be more environmentally friendly than traditional chemical synthesis. researchgate.net
Access to Novel Precursors: Synthetic biology tools can be used to create precursors that are not readily accessible through chemical synthesis alone.
By leveraging the power of both synthetic biology and chemical synthesis, researchers can accelerate the discovery and development of new applications for 2,4-Dimethyl-D-phenylalanine and its derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
